molecular formula C20H20N2O3 B14987688 N-(2,3-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

N-(2,3-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B14987688
M. Wt: 336.4 g/mol
InChI Key: HEABDTSMLUSGIC-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a 1,2-oxazole ring substituted with a 2,3-dimethylphenyl group and a 4-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Including transition metal catalysts for facilitating substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(2,3-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Inducing cellular responses: Leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
  • N-(2,3-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-thiazole-3-carboxamide

Uniqueness

N-(2,3-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide stands out due to its specific substitution pattern and the presence of both 2,3-dimethylphenyl and 4-ethoxyphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H20N2O3/c1-4-24-16-10-8-15(9-11-16)19-12-18(22-25-19)20(23)21-17-7-5-6-13(2)14(17)3/h5-12H,4H2,1-3H3,(H,21,23)

InChI Key

HEABDTSMLUSGIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC(=C3C)C

Origin of Product

United States

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